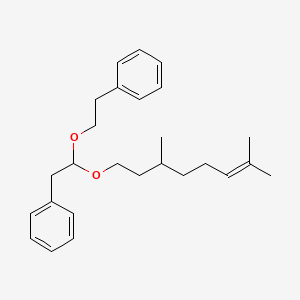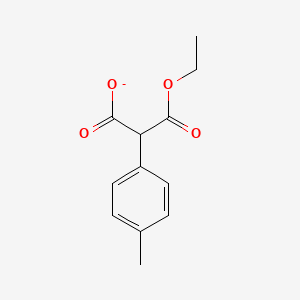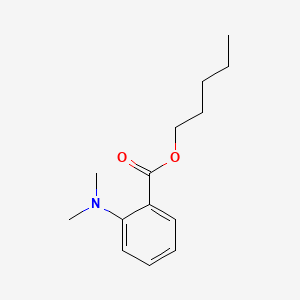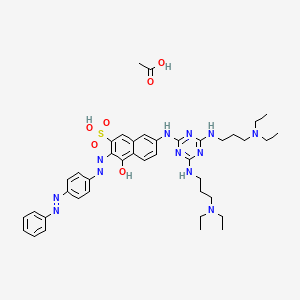
7-((4,6-Bis((3-(diethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((4,6-Bis((3-(diethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, monoacetate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazine core. The triazine core is synthesized by reacting cyanuric chloride with diethylamine under controlled conditions. This intermediate is then further reacted with 3-(diethylamino)propylamine to form the bis(diethylamino) derivative. The final step involves coupling this intermediate with a naphthalene derivative that has been diazotized and sulfonated to introduce the azo groups and the sulfonic acid functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under strong oxidizing conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Strong nucleophiles like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or other substituted derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group enhances the solubility and stability of the compound in aqueous environments. The triazine core provides a rigid and stable framework that can interact with various biological molecules, making it useful in drug delivery and other biomedical applications.
類似化合物との比較
Similar Compounds
- 7-((4,6-Bis((3-(dimethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
- 7-((4,6-Bis((3-(methylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
Uniqueness
The unique combination of the triazine core, azo groups, and sulfonic acid functionality makes this compound highly versatile and stable. Its ability to form stable complexes and its intense coloration distinguish it from other similar compounds, making it particularly valuable in industrial and research applications.
特性
CAS番号 |
71032-95-6 |
|---|---|
分子式 |
C39H50N12O4S.C2H4O2 C41H54N12O6S |
分子量 |
843.0 g/mol |
IUPAC名 |
acetic acid;7-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C39H50N12O4S.C2H4O2/c1-5-50(6-2)24-12-22-40-37-43-38(41-23-13-25-51(7-3)8-4)45-39(44-37)42-32-20-21-33-28(26-32)27-34(56(53,54)55)35(36(33)52)49-48-31-18-16-30(17-19-31)47-46-29-14-10-9-11-15-29;1-2(3)4/h9-11,14-21,26-27,52H,5-8,12-13,22-25H2,1-4H3,(H,53,54,55)(H3,40,41,42,43,44,45);1H3,(H,3,4) |
InChIキー |
QOJOEFSUDMHIOC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=NC(=NC(=N1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5)S(=O)(=O)O)NCCCN(CC)CC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
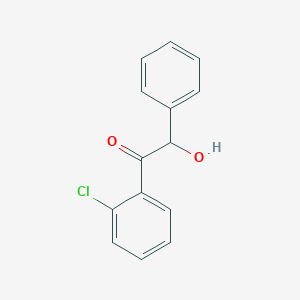
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


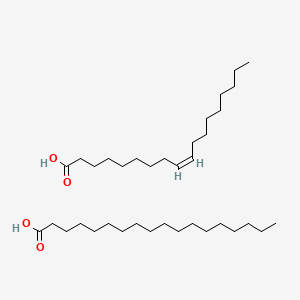

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
